1-(4-Phenylphenyl)benzimidazole
Description
1-(4-Phenylphenyl)benzimidazole is a benzimidazole derivative characterized by a biphenyl substituent at the 1-position of the benzimidazole core.
Properties
IUPAC Name |
1-(4-phenylphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)21-14-20-18-8-4-5-9-19(18)21/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJOJWEWARGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aromatic aldehydes under acidic conditions . Another method includes the use of formic acid or trimethyl orthoformate as a C1 source in the presence of a catalyst . Microwave-assisted synthesis has also been reported to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of benzimidazole derivatives typically involves large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and benzaldehydes. The reactions are often carried out in solvent mixtures under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
1-(4-Phenylphenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its pharmacological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- This compound’s biphenyl group at the 1-position contrasts with carbendazim’s carbamate group and thiabendazole’s thiazole substituent. This bulky, lipophilic moiety may enhance membrane permeability but reduce solubility in polar solvents .
- 1,2-Disubstituted derivatives (e.g., Q94) show higher potency in GPCR modulation compared to 1,3-disubstituted analogs, suggesting positional sensitivity in receptor interactions .
Antifungal Activity :
- Carbendazim and thiabendazole target fungal β-tubulin, but resistance is common due to mutations in the tubulin binding site . The biphenyl group in this compound may circumvent resistance by altering binding kinetics or targeting alternative β-tubulin isoforms .
Antibacterial and Antiparasitic Effects :
- 2-(4-Hydroxy-phenyl)-1H-benzimidazole exhibits antibacterial activity via DNA gyrase inhibition, a mechanism distinct from microtubule-targeting benzimidazoles . The absence of a hydroxyl group in this compound suggests divergent applications.
PAR1 Modulation: Q94 and Q109 (1,2-disubstituted benzimidazoles) inhibit PAR1-mediated Ca²⁺ mobilization at sub-micromolar concentrations, outperforming SCH 79797, a known PAR1 antagonist . The biphenyl group in this compound could sterically hinder receptor binding unless optimized for flexibility.
Pharmacokinetic and Physicochemical Properties
| Property | This compound | Carbendazim | Thiabendazole | Q94 |
|---|---|---|---|---|
| LogP | ~4.5 (predicted) | 1.8 | 2.5 | 3.2 |
| Water Solubility | Low | 8 mg/L | 30 mg/L | Insoluble |
| Metabolic Stability | High (steric protection) | Moderate | Low | High |
- The biphenyl group in this compound likely increases metabolic stability by shielding the benzimidazole core from oxidative enzymes .
Resistance Profiles
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